1-Isobutyl-3-[(2-methoxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 1-Isobutyl-3-[(2-methoxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 903202-79-9
VCID: VC0361664
InChI: InChI=1S/C17H25N3O/c1-12(2)10-16-14-7-5-4-6-13(14)15(11-18)17(20-16)19-8-9-21-3/h12H,4-10H2,1-3H3,(H,19,20)
SMILES: CC(C)CC1=NC(=C(C2=C1CCCC2)C#N)NCCOC
Molecular Formula: C17H25N3O
Molecular Weight: 287.4g/mol

1-Isobutyl-3-[(2-methoxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

CAS No.: 903202-79-9

Main Products

VCID: VC0361664

Molecular Formula: C17H25N3O

Molecular Weight: 287.4g/mol

1-Isobutyl-3-[(2-methoxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 903202-79-9

CAS No. 903202-79-9
Product Name 1-Isobutyl-3-[(2-methoxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Molecular Formula C17H25N3O
Molecular Weight 287.4g/mol
IUPAC Name 3-(2-methoxyethylamino)-1-(2-methylpropyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C17H25N3O/c1-12(2)10-16-14-7-5-4-6-13(14)15(11-18)17(20-16)19-8-9-21-3/h12H,4-10H2,1-3H3,(H,19,20)
Standard InChIKey RJROJQJMPDWDKT-UHFFFAOYSA-N
SMILES CC(C)CC1=NC(=C(C2=C1CCCC2)C#N)NCCOC
Canonical SMILES CC(C)CC1=NC(=C(C2=C1CCCC2)C#N)NCCOC
PubChem Compound 8030625
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator